4-phenylthiophene-2-carboxylic Acid
Description
Contextualization within Thiophene-Based Chemical Systems
Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse electronic and biological activities. chemimpex.com The introduction of substituents onto the thiophene ring allows for the fine-tuning of its physicochemical properties. In the case of 4-phenylthiophene-2-carboxylic acid, the phenyl group at the 4-position and the carboxylic acid group at the 2-position play crucial roles in defining its character.
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from its potential to serve as a versatile building block in several cutting-edge research areas. chemimpex.com Its rigid and planar structure, combined with its electronic properties, makes it an attractive candidate for the development of organic semiconductors. The presence of the carboxylic acid group facilitates its incorporation into larger molecular frameworks and its adsorption onto surfaces, a key requirement for the fabrication of organic electronic devices.
In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore found in numerous approved drugs. The combination of the thiophene ring with a phenyl group and a carboxylic acid creates a scaffold with the potential for diverse biological activities, including anti-inflammatory and antimicrobial effects. chemimpex.com Researchers are actively exploring the structure-activity relationships of its derivatives to develop new therapeutic agents.
Overview of Key Research Domains for this compound
The research applications of this compound are primarily concentrated in the following domains:
Materials Science: As a precursor for the synthesis of organic light-emitting diodes (OLEDs) and conductive polymers. Its derivatives are valued for their stability and tunable electronic properties. chemimpex.com
Medicinal Chemistry: As a scaffold for the design and synthesis of novel anti-inflammatory and antimicrobial agents. chemimpex.com
Organic Synthesis: As a versatile intermediate for the construction of more complex heterocyclic systems and functional molecules. chemimpex.com
Catalysis: As a ligand for the formation of metal complexes with potential catalytic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFBJFYWLESRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361138 | |
| Record name | 4-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21676-88-0 | |
| Record name | 4-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of 4 Phenylthiophene 2 Carboxylic Acid
The fundamental properties of 4-phenylthiophene-2-carboxylic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol |
| CAS Number | 21676-88-0 |
| Appearance | Off-white fluffy solid |
| Melting Point | 166-172 °C |
| Purity | ≥ 98% (HPLC) |
| Predicted XlogP | 3.1 |
Table 1: Physicochemical properties of this compound. chemimpex.comuni.lu
Advanced Spectroscopic and Structural Elucidation of 4 Phenylthiophene 2 Carboxylic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-phenylthiophene-2-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
In ¹H NMR, the acidic proton of the carboxylic acid group is notably deshielded, typically appearing in the downfield region of 10–12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl bond. libretexts.org Protons on the thiophene (B33073) and phenyl rings exhibit characteristic chemical shifts in the aromatic region. For instance, in thiophene itself, the protons resonate around 7.1-7.3 ppm. chemicalbook.com Protons on carbons adjacent to the carboxylic acid group are expected to absorb in the 2-3 ppm range. libretexts.org
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift between 160-180 ppm. libretexts.orglibretexts.org The carbons of the thiophene and phenyl rings appear in the aromatic region of the spectrum. The specific chemical shifts can be influenced by the substitution pattern and the electronic effects of the phenyl and carboxylic acid groups. acs.orgnih.gov
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It is instrumental in identifying adjacent protons within the phenyl and thiophene rings by showing cross-peaks between them. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It is highly sensitive and allows for the direct assignment of a proton signal to its attached carbon atom. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton by identifying long-range connectivities, for example, between the protons on the phenyl ring and the carbons of the thiophene ring, or between the thiophene protons and the carboxylic acid carbon. youtube.com The intensity of HMBC cross-peaks can provide information about the magnitude of the coupling constant. columbia.edu
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline or amorphous forms with distinct physical properties.
High-resolution solid-state ¹³C NMR can be used to determine the molecular structure of crystalline and liquid crystalline phases of thiophene-containing molecules. acs.orgnih.gov For instance, in studies of related thiophene-based mesogens, ssNMR has been used to determine the orientational order parameters of the thiophene and phenyl rings in different liquid crystalline phases. nih.gov Techniques like 2D Separated Local Field (SLF) spectroscopy can be employed to measure ¹³C-¹H dipolar couplings, which are related to molecular order. acs.org Such studies have revealed that the thiophene ring can exhibit a higher degree of order compared to the phenyl ring in certain mesophases. nih.gov
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of this compound. iosrjournals.orgnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. libretexts.org
O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org
C=O Stretch: A strong absorption due to the carbonyl stretch is found around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations for the thiophene and phenyl rings are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org
C-S Stretch: The C-S stretching vibration within the thiophene ring typically appears in the fingerprint region. For 2-thiophene carboxylic acid, these have been identified at 852 and 649 cm⁻¹ theoretically, with experimental observations around 647/637 cm⁻¹. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic rings and the carboxylic acid group, which can aid in a comprehensive vibrational analysis. iosrjournals.orgnih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate the vibrational spectra and aid in the assignment of experimental bands. iosrjournals.orgnih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. libretexts.org
For this compound (C₁₁H₈O₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (204.25 g/mol ). uni.lusigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include: libretexts.orgyoutube.commiamioh.edu
Loss of •OH (M-17): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical. libretexts.orgmiamioh.edu
Loss of •COOH (M-45): Cleavage of the bond between the thiophene ring and the carboxyl group can result in the loss of the entire carboxylic acid group. libretexts.org
Formation of an Acylium Ion: The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of a stable acylium ion (R-CO⁺) through the cleavage of the C-Y bond (where Y is the substituent on the carbonyl). libretexts.org
In the case of this compound, the fragmentation would likely involve these characteristic losses, as well as fragmentation of the thiophene and phenyl rings. Predicted collision cross-section (CCS) values for different adducts can also be calculated to aid in identification. uni.lu
X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the thiophene and phenyl rings and the dihedral angle between them. It would also precisely define the geometry of the carboxylic acid group.
Molecular Packing and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. researchgate.net This packing is governed by intermolecular interactions, primarily hydrogen bonding in the case of carboxylic acids.
Carboxylic acids typically form strong intermolecular hydrogen bonds, often resulting in the formation of centrosymmetric dimers where the carboxyl groups of two molecules are linked by two O-H···O hydrogen bonds. mdpi.com These dimers can then be further organized into more complex one-, two-, or three-dimensional networks through other weaker interactions, such as C-H···O or π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com The analysis of the crystal structure provides detailed parameters for these hydrogen bonds, including donor-acceptor distances and angles. researchgate.net Powder X-ray diffraction (PXRD) can be used to characterize the bulk material and identify different polymorphic forms. nih.govresearchgate.netmdpi.com
Computational Chemistry and Theoretical Investigations of 4 Phenylthiophene 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 4-phenylthiophene-2-carboxylic acid and its analogs. By calculating the electron density, DFT methods can predict a wide range of molecular attributes, offering insights into the molecule's stability, reactivity, and spectroscopic behavior. mdpi.comresearchgate.net Quantum mechanical calculations, including DFT and Hartree-Fock methods, have been employed to study the molecular geometry, electronic structure, and reactivity of thiophene (B33073) carboxylic acids. researchgate.net These theoretical approaches are crucial for understanding the intrinsic differences in reactivity between structurally similar molecules. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. edu.krd The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. edu.krdnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdnih.gov For instance, in a study of tetrathiafulvalene, the bandgap energy in the gas phase was found to be 3.872 eV. edu.krd The HOMO energy is associated with the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. edu.krd The HOMO-LUMO gap for some thiophene-2-carboxamide derivatives has been found to be approximately 5.031 eV, while related thiophene-thiadiazole hybrids exhibit gaps between 3.83 and 4.18 eV. nih.gov Generally, a large HOMO-LUMO gap is indicative of high molecular stability and low reactivity. nih.gov
The following table summarizes the HOMO-LUMO energy gaps for related thiophene derivatives, illustrating the range of values observed in this class of compounds.
| Compound Class | HOMO-LUMO Energy Gap (eV) | Reference |
| Thiophene-2-carboxamide derivatives | ~5.031 | nih.gov |
| Thiophene-thiadiazole hybrids | 3.83 - 4.18 | nih.gov |
| Tetrathiafulvalene (gas phase) | 3.872 | edu.krd |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. These analyses are often conducted alongside investigations into other electronic structure parameters. nih.gov For related compounds, MEP analysis has been used to understand intermolecular interactions and reactivity. researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are frequently used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). tandfonline.com These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the spectra. For example, in studies of related phenylthiophene-2-carboxylate compounds, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute vibrational spectra and investigate electronic properties. tandfonline.com Similarly, DFT has been used to perform vibrational analysis and predict IR spectra for thiophene carboxylic acid thiourea (B124793) derivatives. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For compounds like this compound, MD simulations can provide insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins. researchgate.nettandfonline.com For example, 200-nanosecond MD simulations have been performed on related phenylthiophene-2-carboxylate compounds to assess their binding stability with protein tyrosine phosphatase. researchgate.nettandfonline.com In studies of other thiophene carboxamide derivatives, MD simulations have been used to confirm docking results and the stability of ligand-protein complexes. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological potency of new, untested compounds. researchgate.net For various thiophene derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities, such as anticancer and anti-HIV effects. nih.govrhhz.net These models often rely on molecular properties derived from computational methods like DFT. researchgate.net
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For instance, DFT calculations have been used to investigate the mechanisms of reactions involving elemental sulfur and polysulfides with nucleophiles, providing a comprehensive picture of the reaction pathways. chemrxiv.org These studies can reveal whether a reaction proceeds through a unimolecular or bimolecular pathway and identify the rate-determining steps. chemrxiv.org While specific mechanistic studies on this compound were not found, the methodologies are readily applicable to understand its synthesis and reactivity. For example, the synthesis of various thiophene-2-carboxylic acid derivatives has been explored, and the plausible reaction mechanisms can be investigated using computational tools. researchgate.net
Reactivity Profiles and Mechanistic Studies of 4 Phenylthiophene 2 Carboxylic Acid in Organic Transformations
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is known to be more reactive towards electrophiles than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5). In 4-phenylthiophene-2-carboxylic acid, the C2 position is occupied. The directing effects of the existing substituents—the deactivating, meta-directing carboxylic acid group (-COOH) and the activating, ortho-, para-directing phenyl group (-Ph)—determine the position of further substitution on the thiophene ring. organicchemistrytutor.comyoutube.com
The primary sites for electrophilic attack are the C5 and C3 positions.
C5-Position: This position is ortho to the activating phenyl group and meta to the deactivating carboxylic acid group.
C3-Position: This position is meta to the phenyl group and ortho to the carboxylic acid group.
Generally, the activating effect of the phenyl group directing to the C5 position is expected to dominate over the deactivating effect of the carboxylic acid. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position. However, the outcome can be influenced by the specific reaction conditions and the nature of the electrophile. pearson.comyoutube.com
Studies on related structures, such as benzo[b]thiophene-2-carboxylic acid, show that nitration can lead to a mixture of products, with substitution occurring on the fused benzene ring. rsc.org A notable side reaction in the nitration of some thiophene carboxylic acids is the electrophilic displacement of the carboxyl group (ipso-substitution), yielding the corresponding nitrothiophene. rsc.orgchemrevlett.comorgchemres.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of Phenyl Group (at C4) | Influence of Carboxylic Acid (at C2) | Predicted Outcome |
| C5 | Activating (ortho) | Deactivating (meta) | Major Product |
| C3 | Deactivating (meta) | Deactivating (ortho) | Minor Product |
Nucleophilic Acyl Substitution at the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes standard nucleophilic acyl substitution reactions. However, the direct reaction is often difficult because the hydroxyl group (-OH) is a poor leaving group. Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride, ester, or amide. libretexts.org
Conversion to Acid Chloride: Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride readily converts it to the corresponding highly reactive 4-phenylthiophene-2-carbonyl chloride. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. youtube.com This acid chloride is a key intermediate for synthesizing other derivatives.
Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), yields the corresponding ester. libretexts.org The reaction is an equilibrium process and is typically driven to completion by using the alcohol as the solvent or by removing water as it is formed.
Amide Formation: The direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid is either first converted to the more reactive acid chloride or an ester, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used. Heating the ammonium carboxylate salt at high temperatures (>100 °C) can also drive off water and form the amide. libretexts.org Syntheses of various N-substituted thiophene-2-carboxamides have been reported through these methods. researchgate.netnih.gov
Table 2: Common Nucleophilic Acyl Substitution Reactions
| Reagent(s) | Product Type | General Conditions |
| SOCl₂ or (COCl)₂ | Acid Chloride | Reflux, often neat or in an inert solvent. youtube.comresearchgate.net |
| R'OH, H⁺ (catalyst) | Ester | Reflux in excess alcohol. libretexts.org |
| 1. SOCl₂ 2. R'₂NH | Amide | Two-step process, typically at room temperature. |
| R'₂NH, DCC | Amide | Coupling reaction, often in an aprotic solvent. libretexts.org |
Role in Metal-Catalyzed Reactions (e.g., C-H activation as substrate)
Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocycles. mdpi.comnih.gov The carboxylate group can act as a transient directing group, facilitating regioselective C-H bond functionalization at the ortho position. For this compound, this directs functionalization to the C3 position of the thiophene ring. acs.org
Palladium and rhodium are common catalysts for these transformations. acs.orgnih.gov For instance, ruthenium-catalyzed ortho-olefination of heteroarenecarboxylic acids, including thiophene-based substrates, has been shown to produce 3-vinylated products. chemimpex.com Similarly, palladium-catalyzed C-H arylation can be directed by the carboxylate. researchgate.netnih.govrsc.org These methods provide a direct route to tri-substituted thiophenes, which would be challenging to access through classical methods. The carboxylate coordinates to the metal center, positioning the catalyst to activate the adjacent C-H bond, leading to the formation of a five-membered metallacycle intermediate. Subsequent reaction with a coupling partner (e.g., an alkene or aryl halide) and reductive elimination yields the functionalized product. researchgate.netacs.org
Cycloaddition and Other Pericyclic Reactions Involving the Thiophene Heterocycle
Due to its significant aromatic character, thiophene is a relatively poor diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. nih.govrsc.org The reaction requires overcoming a substantial resonance stabilization energy. Consequently, thermal cycloadditions with dienophiles typically require harsh conditions, such as very high pressures (e.g., >10 kbar). nih.govresearchgate.net
However, the reactivity of the thiophene ring as a diene can be enhanced. Lewis acid catalysis, for example with aluminum trichloride (B1173362) (AlCl₃), has been shown to promote the Diels-Alder reaction of thiophene with dienophiles like maleimides at room temperature and atmospheric pressure, conditions under which the thermal reaction does not proceed. nih.govresearchgate.net The Lewis acid is thought to coordinate to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), and potentially interacting with the thiophene sulfur atom, which may decrease its aromaticity and facilitate the reaction. youtube.com While specific studies on this compound are limited, it is expected that its thiophene ring would exhibit similar reluctant diene character, likely requiring high pressure or Lewis acid catalysis to participate in cycloaddition reactions.
Photochemical and Electrochemical Reactivity
Photochemical Reactivity: Phenyl-substituted thiophenes are known to be photochemically active. Irradiation with UV light can induce various transformations. For example, studies on related diarylthiophenes have shown potential for photocyclization reactions. Furthermore, the photochemistry of some thiophene derivatives involves cleavage of bonds to the sulfur atom. For instance, N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) undergoes S-N bond photocleavage upon UV-A irradiation to release phenyl nitrene. nih.gov While direct photochemical studies on this compound are not widely reported, its conjugated system suggests it could participate in photochemical processes, potentially involving the thiophene ring or its substituents. The photochemistry of certain carboxylic acids can also lead to decarboxylation. mdpi.com
Electrochemical Reactivity: Thiophene and its derivatives are well-known for their ability to undergo electrochemical polymerization. winona.edudtic.mil Oxidation of the thiophene monomer at an electrode surface generates a radical cation, which can couple with other monomers to form polythiophenes. acs.org These polymers are often electrically conductive and have applications in organic electronics. chemimpex.comrsc.org The oxidation potential required for polymerization is influenced by the substituents on the thiophene ring. The presence of both a phenyl group and a carboxylic acid on this compound would influence its oxidation potential and the properties of the resulting polymer. The electrochemical oxidation of thiophenes can also lead to the formation of thiophene oxides. acs.org
Applications of 4 Phenylthiophene 2 Carboxylic Acid in Advanced Materials and Catalysis
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylic acid group on the 4-phenylthiophene-2-carboxylic acid molecule is a highly effective coordinating agent for metal ions, making it an excellent candidate for designing organic linkers, or ligands, in coordination chemistry. This is particularly evident in the construction of Metal-Organic Frameworks (MOFs), which are crystalline porous materials composed of metal ions or clusters connected by organic ligands.
Synthesis and Characterization of this compound-Based MOFs
The synthesis of MOFs using this compound as a ligand typically involves solvothermal or hydrothermal methods. In this process, the carboxylic acid is dissolved in a solvent along with a selected metal salt (e.g., salts of zinc, copper, or lanthanides). mdpi.com The mixture is sealed in a vessel and heated, causing the components to self-assemble into a crystalline, three-dimensional framework. The this compound acts as a "strut," bridging metal centers to form a porous and repeating network structure.
The carboxylate group of the ligand is highly versatile and can form various coordination modes with metal cations, including monodentate, bidentate-chelate, and bridging modes. researchgate.net This versatility allows for the formation of diverse network topologies. The final structure and properties of the MOF—such as pore size, surface area, and stability—are dictated by the geometry of the ligand and the coordination preference of the metal ion.
Key characterization techniques for these MOFs include:
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement and connectivity of the framework. mdpi.comresearchgate.net
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Gas Sorption Analysis: To measure the surface area and pore volume, which are critical for applications in storage and catalysis.
Catalytic Activity of MOF Architectures Incorporating the Compound
MOFs constructed from this compound are promising materials for heterogeneous catalysis. Their catalytic activity stems from several key features inherent to MOF design. The high surface area of these materials ensures that a large number of active sites are accessible to reactants, which can lead to enhanced reaction rates. tandfonline.com Furthermore, the uniform and tunable nature of their pores can impart size and shape selectivity to catalytic reactions. tandfonline.com
The catalytic sites within these MOFs can originate from different components of the framework. The metal nodes can function as Lewis acid sites, while the organic ligand itself can be a source of functionality. tandfonline.comresearchgate.net For instance, the thiophene (B33073) ring, being electron-rich, can participate in certain catalytic cycles. Moreover, additional functional groups can be introduced into the phenyl ring of the ligand to create multifunctional catalysts that can promote complex, one-pot tandem reactions. dntb.gov.ua
Table 1: Potential Catalytic Features of a this compound-Based MOF
| MOF Component | Catalytic Role | Potential Application |
| Metal Node | Lewis acid site | Cycloaddition reactions, C-O bond cleavage. tandfonline.comresearchgate.net |
| Thiophene Ring | Electron-rich π-system | Participation in redox-mediated reactions. |
| Porous Framework | Confined reaction space | Shape-selective catalysis, stabilizing reactive intermediates. tandfonline.com |
| Functionalized Ligand | Brønsted acid/base sites | Acid-base catalyzed reactions like aldol (B89426) condensations. tandfonline.com |
Precursor for Functional Organic Materials
The distinct electronic properties and rigid structure of this compound make it an important precursor for a variety of functional organic materials designed for high-performance applications.
Incorporation into Conjugated Polymers for Organic Electronics
This compound serves as a valuable building block for conductive polymers and organic semiconductors. tandfonline.com These materials are essential for developing next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. tandfonline.com The phenylthiophene unit contributes to the extended π-conjugated system, which is the backbone for charge transport in these materials.
A significant challenge in the field of conducting polymers is their often poor solubility, which complicates processing and device fabrication. The incorporation of functional groups like carboxylic acids into the polymer backbone is a widely used strategy to improve solubility in common organic solvents. sigmaaldrich.com This enhanced processability allows for the creation of uniform thin films, which are crucial for efficient device performance. The carboxylic acid moiety can also be used to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing its electronic and optical properties for a specific application. sigmaaldrich.com
Table 2: Role of this compound in Conjugated Polymers
| Structural Feature | Function | Impact on Material Properties |
| Phenylthiophene Core | Forms the π-conjugated backbone. | Enables electrical conductivity and semiconducting behavior. tandfonline.com |
| Carboxylic Acid Group | Enhances solubility and processability. | Allows for solution-based fabrication of thin films. sigmaaldrich.com |
| Carboxylic Acid Group | Tunes electronic energy levels. | Optimizes charge injection/transport and light emission/absorption. sigmaaldrich.com |
Applications in Liquid Crystalline Materials
The molecular shape of a compound is a critical factor in its ability to form liquid crystal phases. Molecules that are rigid and elongated, or "rod-like," are prime candidates for exhibiting such behavior. This compound possesses this essential structural feature. The phenylthiophene core provides a rigid, linear segment that promotes the ordered alignment necessary for forming mesophases—the intermediate state between a crystalline solid and an isotropic liquid.
Supramolecular Assembly and Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. This compound is a highly useful molecule in this field due to its capacity for forming predictable and robust non-covalent bonds.
The carboxylic acid functional group is a powerful tool for directing supramolecular assembly. It is both a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This allows it to form highly reliable and directional hydrogen bonds. One of the most common and stable patterns it forms is the "carboxylic acid dimer," where two molecules link together.
This predictable hydrogen-bonding capability allows this compound to be combined with other complementary molecules (co-formers) to create multi-component crystals, or co-crystals, with tailored properties. rsc.org For example, when combined with molecules containing basic nitrogen atoms (like pyridines), it can form strong acid-pyridine hydrogen bonds, known as heterosynthons. rsc.org By carefully selecting co-formers, chemists can engineer specific one-, two-, or three-dimensional architectures, such as molecular tapes or complex host-guest systems. researchgate.net The study of how these molecules assemble provides fundamental insights into controlling the solid-state structure and, consequently, the physical properties of materials.
Biological and Pharmaceutical Research Perspectives of 4 Phenylthiophene 2 Carboxylic Acid and Its Analogues
Investigation of Molecular Targets and Mechanisms of Action
The versatility of the phenylthiophene core allows for its interaction with a diverse set of biological targets. Studies have identified specific enzymes and receptors that are modulated by these compounds, providing a foundation for understanding their therapeutic potential.
Analogues of 4-phenylthiophene-2-carboxylic acid have been identified as potent inhibitors of several key enzymes implicated in disease.
RNA Polymerase Inhibition: A notable class of inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication, is based on the 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid scaffold. nih.govresearchgate.net Structure-activity relationship (SAR) studies have successfully produced compounds with significant potency against both the HCV polymerase enzyme and HCV subgenomic RNA replication in cellular assays. nih.gov Further exploration led to the discovery that replacing the sulfonamide with tertiary amides also yielded potent inhibitors, providing insights into the bioactive conformation of this class of molecules. nih.gov These thiophene-based inhibitors typically bind to a hydrophobic pocket at the base of the thumb domain of the polymerase, known as the thumb-2 site. researchgate.net
Cyclooxygenase (COX) Inhibition: While direct studies on this compound as a COX-2 inhibitor are not prominent, the broader class of thiophene (B33073) derivatives is recognized for its anti-inflammatory properties. researchgate.net The design of selective COX-2 inhibitors often involves a diaryl heterocyclic structure. nih.gov The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings is a key feature for optimal COX-2 selectivity and potency. nih.govnih.gov This structural motif is present in some thiophene-based compounds, suggesting the potential for developing selective COX-2 inhibitors from this scaffold.
Factor-Inhibiting Hypoxia-Inducible Factor (FIH-1): Currently, there is limited specific research available in the public domain detailing this compound or its direct analogues as inhibitors of FIH-1.
Table 1: Inhibition of RNA Polymerase by Thiophene-2-Carboxylic Acid Analogues This table is representative of findings in the field and is for illustrative purposes.
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B RNA Polymerase | Potent inhibition of enzyme and subgenomic RNA replication | nih.govresearchgate.net |
| Tertiary amides of thiophene-2-carboxylic acids | HCV NS5B RNA Polymerase | Inhibition of enzyme and subgenomic RNA replication | nih.gov |
The structural framework of this compound analogues makes them suitable candidates for modulating receptor functions, particularly in oncology and immunology.
PD-L1 Antagonism: A significant breakthrough has been the development of small-molecule inhibitors of the programmed death-ligand 1 (PD-L1). A novel class of compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold acts as potent PD-L1 antagonists. nih.govacs.org These molecules function by inducing the dimerization of PD-L1, which in turn prevents its binding to its receptor, PD-1, thereby disrupting a key immune checkpoint blockade. nih.govacs.org One such compound, 4a (see compound table), demonstrated a potent ability to disrupt the PD-1/PD-L1 complex with an IC₅₀ value of 4.97 nM and binds to human PD-L1 with a K_D of approximately 27 nM. nih.govacs.org This activity is comparable to known PD-L1 antagonists like BMS1166. nih.govnih.gov
Kinase Inhibition: The thiophene scaffold is a core component of many kinase inhibitors. mdpi.com
c-Jun N-terminal Kinase (JNK): Thiophene-3-carboxamide derivatives have been studied as dual inhibitors of JNK, acting as both ATP and JIP mimetics by potentially binding to both the ATP site and the substrate docking site. nih.gov
EGFR/HER2: Thiophene-based derivatives have been designed as potent dual inhibitors of EGFR and HER2 kinases. mdpi.com Compound 21a , a thieno[2,3-d]pyrimidine (B153573) derivative, showed exceptional inhibitory activity with IC₅₀ values of 0.47 nM against EGFR and 0.14 nM against HER2. mdpi.com
Atypical Protein Kinase C (aPKC): A series of 2-amino-3-carboxy-4-phenylthiophenes has been identified as novel inhibitors of aPKC isoforms. researchgate.net These compounds effectively block cellular permeability induced by inflammatory signals. researchgate.net
Table 2: Receptor Modulation by 4-Phenylthiophene Analogues
| Compound/Class | Target | Mechanism/Activity | IC₅₀ / K_D | Reference |
|---|---|---|---|---|
| 2-Hydroxy-4-phenylthiophene-3-carbonitrile (Cmpd 4a) | PD-L1 | Antagonist, disrupts PD-1/PD-L1 interaction | IC₅₀: 4.97 nM, K_D: ~27 nM | nih.govacs.org |
| Thieno[2,3-d]pyrimidine (Cmpd 21a) | EGFR | Kinase Inhibitor | 0.47 nM | mdpi.com |
| Thieno[2,3-d]pyrimidine (Cmpd 21a) | HER2 | Kinase Inhibitor | 0.14 nM | mdpi.com |
| 2-Amino-3-carboxy-4-phenylthiophenes | aPKC | Kinase Inhibitor | Low nanomolar EC₅₀ | researchgate.net |
The interaction of this compound analogues with their molecular targets initiates cascades of events that modulate key cellular pathways.
Immune Checkpoint Blockade: By antagonizing PD-L1, thiophene-based inhibitors prevent the dampening of T-cell responses, effectively modulating the PD-1/PD-L1 immune checkpoint pathway. This mechanism is a cornerstone of modern cancer immunotherapy. nih.gov
Inflammatory and Proliferation Pathways: Inhibition of kinases like JNK, EGFR, and HER2 directly impacts cellular signaling. JNK inhibition can affect inflammatory and apoptosis pathways, while targeting EGFR/HER2 disrupts the downstream pathways that control cancer cell proliferation and survival. mdpi.combrieflands.com
NF-κB Signaling and Vascular Permeability: The inhibition of atypical protein kinase C (aPKC) by 2-amino-3-carboxy-4-phenylthiophene derivatives has been shown to block NF-κB driven gene transcription, a key pathway in inflammatory responses. researchgate.net These inhibitors also suppress VEGF/TNF-induced vascular endothelial permeability, a process implicated in various diseases. researchgate.net
Structure-Activity Relationship (SAR) and Rational Design for Biological Activity
The systematic study of how chemical structure relates to biological activity (SAR) is crucial for optimizing lead compounds. For the this compound family, SAR studies have provided clear principles for rational drug design.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Such models are powerful tools for virtual screening and lead optimization. acs.orgnih.gov
General Approach: For thiophene-based inhibitors, pharmacophore models are typically developed using a set of known active compounds (a training set). nih.gov The models identify key features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. acs.orgnih.gov For instance, a validated pharmacophore model for tubulin inhibitors (Hypo1) was constructed and consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature. nih.gov
SAR studies have elucidated several key design principles for tailoring the activity of this compound analogues.
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical. For antirheumatic agents derived from 5-(phenylthiophene)-3-carboxylic acid, introducing a bromo or chloro group at the para-position of the phenyl ring led to compounds with more potent activity than the parent drug. nih.gov For aPKC inhibitors, SAR studies revealed that electron-donating groups on the C-4 aryl moiety were required for inhibitory activity. researchgate.net
Modifications to the Thiophene Core: The substituents on the thiophene ring itself are pivotal. In the development of HCV polymerase inhibitors, modifying the group at the 3-position from an arylsulfonylamino group to a tertiary amide maintained potent activity, demonstrating some flexibility in this region. nih.govnih.gov
Achieving Selectivity: Rational design can be used to enhance selectivity for a specific target. For kinase inhibitors, subtle modifications can exploit differences in the ATP-binding pockets of various kinases. mdpi.com For instance, developing dual EGFR/HER2 inhibitors involves optimizing a hydrophobic head and tail linked to the central thiophene system. mdpi.com Guiding principles for achieving site-selective reactions are also crucial during the synthesis phase to produce the desired isomer with high purity and efficiency. rsc.org
In Vitro Biological Activity Evaluation of this compound and its Analogues
The therapeutic potential of this compound and its derivatives has been a subject of considerable research, with numerous in vitro studies exploring their efficacy against a range of biological targets. These investigations have unveiled promising activities, including cytotoxic effects on cancer cells, as well as antimicrobial, antioxidant, anti-inflammatory, and anti-tubercular properties.
Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative Activity against Cancer Cell Lines)
Derivatives of 2-aminothiophene-3-carboxylic acid ester have demonstrated notable cytostatic selectivity for various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. researchgate.net These compounds generally exhibit 50% cytostatic concentrations (CC50) in the higher nanomolar range, showing a 20- to 50-fold lower concentration requirement for these specific tumor types compared to other cancer cell lines and non-tumorigenic cells. researchgate.net One prototype compound from this series was found to suppress protein synthesis more preferentially than DNA or RNA synthesis and induced apoptosis in prostate cancer cells, causing an accumulation of cells in the G1 phase of the cell cycle. researchgate.net
A novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has shown anti-cancer activity against lymphoma, leukemia, and other cancer cell lines, with CC50 values ranging from 0.805 µM to 3.05 µM. plos.org This compound was found to induce cell death by prompting phosphatidylserine (B164497) externalization, generating reactive oxygen species, causing mitochondrial depolarization, and inhibiting kinases. plos.org
Furthermore, the antiproliferative activity of certain 2-aminothiophene derivatives has been evaluated against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. daneshyari.com Compounds such as 6CN14 and 7CN09 displayed significant antiproliferative potential, with effects comparable to or greater than the standard drug doxorubicin. daneshyari.com These derivatives were also shown to have a protective effect on non-tumor 3T3 fibroblast cells. daneshyari.com
Studies on a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed their potential as cytotoxic agents against human breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. nih.gov Notably, a 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL. nih.gov
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antiproliferative effects. For instance, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates showed significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Specifically, one compound exhibited an IC50 of 18.28 µg/mL against MDA-MB-231 cells. nih.gov
The cytotoxic effects of newly synthesized thiophene carboxamide scaffolds were assessed against A375 (malignant melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com Two compounds, in particular, exhibited significant cytotoxic effects on all cancer cell lines. mdpi.com One of these, MB-D2, was the most cytotoxic, reducing cell viability to 38.93% in MCF-7 cells at 100 µM and showing promising effects against HT-29 cells. mdpi.com
Here is a summary of the cytotoxic activity of various thiophene derivatives:
Interactive Data Table: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines| Compound Class | Cell Line(s) | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| 2-Aminothiophene-3-carboxylic acid ester derivatives | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma | CC50 | Higher nanomolar range | researchgate.net |
| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) | Lymphoma, leukemia, etc. | CC50 | 0.805 µM - 3.05 µM | plos.org |
| 2-Aminothiophene derivatives (6CN14, 7CN09) | HeLa, PANC-1 | Antiproliferative Activity | Comparable to or greater than doxorubicin | daneshyari.com |
| 3-Fluoro analog of 2-phenylthiazole-4-carboxamide | T47D, Caco-2, HT-29 | IC50 | < 10 µg/mL | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 | IC50 | 18.28 µg/mL | nih.gov |
Antimicrobial and Antioxidant Activity Assessments
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities. For instance, thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Among these, amino thiophene-2-carboxamide derivatives showed more potent activity than their hydroxyl or methyl counterparts. nih.gov Specifically, one amino derivative exhibited significant inhibition (62.0%) in antioxidant assays using the ABTS method, and another showed high antibacterial activity against all tested strains. nih.gov
The antimicrobial potential of thioureides of 2-thiophene carboxylic acid has also been investigated. researchgate.net These compounds displayed a range of activities, with Minimum Inhibitory Concentration (MIC) values from 32 to 1024 μg/mL against various pathogenic bacterial strains. researchgate.net
In the realm of antioxidant activity, various phenolic compounds, including those with structures related to thiophene derivatives, have shown significant potential. jocpr.com For example, certain flavonoids and phenolic acids have demonstrated strong antioxidant effects in DPPH assays. jocpr.com
A study on novel thiophene-2-carboxamide derivatives revealed that 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy and 3-methyl counterparts. nih.gov The presence of an amino group was found to be more effective than an azo moiety for both antioxidant and antibacterial activities. nih.gov
Furthermore, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, which can be considered structural analogs, have been synthesized and evaluated for their antibacterial activity, highlighting the importance of the aryl ring at the second position for developing new antibacterial agents. mdpi.com
Interactive Data Table: Antimicrobial and Antioxidant Activity of Thiophene Derivatives
| Compound Class | Activity | Test Method/Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Amino thiophene-2-carboxamide derivatives | Antioxidant | ABTS method | Significant inhibition (62.0%) | nih.gov |
| Amino thiophene-2-carboxamide derivatives | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index against all strains | nih.gov |
| Thioureides of 2-thiophene carboxylic acid | Antimicrobial | Pathogenic bacteria | MIC values ranging from 32 to 1024 μg/mL | researchgate.net |
| 3-Amino thiophene-2-carboxamide derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | 40.0% to 86.9% inhibition | nih.gov |
Anti-inflammatory and Anti-tubercular Activity
Thiophene-based compounds have emerged as promising candidates for the development of new anti-inflammatory and anti-tubercular drugs. nih.gov The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups, has been frequently linked to their anti-inflammatory activity. nih.gov For example, certain thiophene derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10 in in vitro assays. nih.gov
In the context of tuberculosis, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity. nih.gov Several of these compounds inhibited the growth of Mycobacterium tuberculosis (Mtb) with MIC values between 1.9 and 7.7 μM and exhibited low toxicity. nih.gov These compounds also showed moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. nih.gov
Benzo[b]thiophene-2-carboxylic acid derivatives have also been studied for their efficacy against Mycobacterium tuberculosis H37Ra. nih.gov One compound, in particular, was found to be highly active against both MTB and MDR-MTB strains. nih.gov
Chalcones, which can be structurally related to phenylthiophene derivatives, have also been investigated for their dual anti-inflammatory and antimycobacterial properties. mdpi.com Several synthetic chalcones strongly inhibited the production of inflammatory mediators like NO and PGE2 in macrophages and were also effective against M. bovis BCG and M. tuberculosis H37Rv strains. mdpi.com
Interactive Data Table: Anti-inflammatory and Anti-tubercular Activity of Thiophene Derivatives
| Compound Class | Activity | Target/Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thiophene derivatives | Anti-inflammatory | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Inhibition of pro-inflammatory cytokines and increase in anti-inflammatory IL-10 | nih.gov |
| 2-Acylated/alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | Anti-tubercular | Mycobacterium tuberculosis (Mtb) | MIC values between 1.9 and 7.7 μM | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives | Anti-tubercular | Mycobacterium tuberculosis H37Ra, MDR-MTB | Highly active against both strains | nih.gov |
| Synthetic chalcones | Anti-inflammatory, Antimycobacterial | Macrophages, M. bovis BCG, M. tuberculosis H37Rv | Strong inhibition of inflammatory mediators and effective against mycobacterial strains | mdpi.com |
Advanced Analytical Methodologies for the Detection and Quantification of 4 Phenylthiophene 2 Carboxylic Acid in Complex Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are powerful tools for the separation, identification, and quantification of 4-phenylthiophene-2-carboxylic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the analysis of thiophene (B33073) carboxylic acid derivatives, reversed-phase HPLC is often the method of choice. A non-polar stationary phase (e.g., C18) is typically used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its desired protonation state. chemimpex.com Detection is commonly achieved using a UV detector, as the phenyl and thiophene rings in the molecule provide strong UV absorbance. nih.gov
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related compounds, such as thiophene-2-carboxylic acid hydrazide, have been described. These methods can serve as a starting point for developing a robust analytical procedure for this compound. For instance, a typical HPLC setup for a related compound is outlined in the table below.
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) |
| Application | Scalable for preparative separation and suitable for pharmacokinetics |
| This data is based on the analysis of a related compound, thiophene-2-carboxylic acid hydrazide, and serves as a representative example. chemimpex.com |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability. This process involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative.
Common derivatization reagents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a molecular fingerprint for identification.
Electrochemical Sensing and Detection Methodologies
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of various analytes. These sensors work by measuring the change in an electrical signal (e.g., current, potential) that occurs upon the interaction of the analyte with a modified electrode surface.
For the detection of carboxylic acids, electrochemical sensors can be designed based on the electrochemical activity of the molecule or by modifying the electrode with materials that specifically interact with the carboxylic acid group. Thiophene-based compounds, due to the presence of the electroactive thiophene ring, are amenable to electrochemical detection.
While a specific electrochemical sensor for this compound has not been extensively reported, research on sensors for other thiophene derivatives provides a framework for its potential development. For instance, sensors based on electropolymerized thiophene films or metal-organic frameworks incorporating thiophene ligands have been developed for the detection of various analytes. The principle often involves the oxidation or reduction of the thiophene moiety at a specific potential. The presence of the phenyl group and the carboxylic acid on the thiophene ring of this compound would influence its electrochemical behavior, potentially allowing for its selective detection.
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods are based on the interaction of light with the analyte and are widely used for quantitative analysis due to their simplicity and high sensitivity.
Spectrophotometric Methods:
UV-Visible spectrophotometry measures the absorption of light by a substance at a specific wavelength. The aromatic nature of this compound, with its conjugated system of the phenyl and thiophene rings, results in strong absorption in the UV region of the electromagnetic spectrum. nii.ac.jp The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of wavelengths. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for its quantification.
The UV-Vis spectrum of a compound can be influenced by the solvent used, a phenomenon known as solvatochromism. ijcce.ac.irbiointerfaceresearch.com Therefore, the choice of solvent is an important consideration in developing a spectrophotometric method. Theoretical studies on the related thiophene-2-carboxylic acid have been performed to predict its UV-Vis spectra in different solvents. nih.gov
Fluorometric Methods:
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. Molecules that fluoresce, known as fluorophores, typically possess rigid, planar structures with extended π-electron systems. While not all molecules are naturally fluorescent, the presence of the phenyl and thiophene rings in this compound suggests it may exhibit some intrinsic fluorescence.
If the native fluorescence is weak, derivatization with a fluorescent labeling agent can be employed to enhance the signal. These labeling agents react with the carboxylic acid group to form a highly fluorescent derivative. The intensity of the emitted light is then proportional to the concentration of the analyte. The table below lists common fluorescent labeling reagents for carboxylic acids.
| Labeling Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| 9-Chloromethylanthracene | 365 nm | 412 nm |
| 7-Amino-4-methyl-3-coumarinylacetic acid | 350 nm | 433 nm |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium (B8443419) salt | 356 nm | 512 nm |
| This table provides examples of common fluorescent labeling reagents and their spectral properties. sigmaaldrich.comtcichemicals.com |
Emerging Research Frontiers and Future Directions for 4 Phenylthiophene 2 Carboxylic Acid Research
Integration with Artificial Intelligence and Machine Learning in Material Science and Drug Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of new molecules and materials. researchgate.netmdpi.com For 4-phenylthiophene-2-carboxylic acid, these computational tools offer a powerful approach to accelerate research and unlock new functionalities.
In the realm of material science , AI and ML can be instrumental in predicting the properties of novel polymers and hybrid materials derived from this compound. researchgate.net By training algorithms on existing data sets of thiophene-based materials, researchers can develop models that predict key characteristics such as conductivity, thermal stability, and optical properties for newly designed compounds. chemimpex.comumn.edu This predictive capability significantly reduces the need for laborious and time-consuming synthesis and experimental testing of numerous candidates. For instance, machine learning models could be employed to screen vast virtual libraries of this compound derivatives to identify promising candidates for organic light-emitting diodes (OLEDs) or organic semiconductors with optimized performance. chemimpex.com
In drug discovery , AI and ML algorithms are transforming the process of identifying and optimizing new therapeutic agents. mdpi.comnih.gov These technologies can analyze vast datasets of chemical structures and biological activities to predict the potential of this compound derivatives to interact with specific biological targets. nih.gov For example, ML models can be used for:
Virtual Screening: To rapidly screen large compound libraries and identify derivatives of this compound with a high probability of binding to a target protein. nih.gov
De Novo Drug Design: To generate novel molecular structures based on the this compound scaffold that are optimized for desired therapeutic profiles and reduced toxicity. mdpi.com
Predicting ADMET Properties: To forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives, helping to prioritize candidates with favorable pharmacokinetic properties.
A data-driven approach, leveraging machine learning, has already proven successful in the discovery of new chiral carboxylic acids for asymmetric catalysis, demonstrating the potential of these methods to accelerate catalyst development for reactions involving compounds like this compound. nih.gov
The following table illustrates the potential applications of AI/ML in the research of this compound:
| Application Area | Specific AI/ML Task | Potential Outcome |
| Material Science | Property Prediction | Identification of derivatives with superior electronic and optical properties for OLEDs and solar cells. chemimpex.com |
| High-throughput Screening | Accelerated discovery of novel conductive polymers based on the this compound scaffold. | |
| Drug Discovery | Virtual Screening | Rapid identification of potential lead compounds for specific biological targets. nih.gov |
| De Novo Design | Generation of novel, patentable drug candidates with optimized efficacy and safety profiles. mdpi.com | |
| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic properties, reducing late-stage failures. |
Biocatalytic and Chemoenzymatic Synthesis Approaches
The demand for more sustainable and efficient chemical manufacturing has spurred interest in biocatalytic and chemoenzymatic synthesis methods. nih.govnih.gov These approaches utilize enzymes, either in isolation or in combination with traditional chemical catalysts, to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov
For the synthesis of this compound and its derivatives, biocatalysis offers several potential advantages over conventional chemical routes. Enzymes could enable the synthesis of chiral derivatives with high enantiomeric purity, which is often crucial for pharmacological activity. Recent advancements have demonstrated the power of biocatalysis in the synthesis of active pharmaceutical ingredients (APIs), including the use of engineered enzymes for specific transformations. nih.govnih.gov
Chemoenzymatic strategies, which combine enzymatic and chemical steps, are also a promising avenue. For instance, a dual catalytic system combining photocatalysis and enzymatic catalysis has been developed for the dehydrodecarboxylation of carboxylic acids to produce alkenes from biomass. nih.gov Such a strategy could potentially be adapted for the modification of this compound.
Nano-Formulations and Hybrid Materials Development
The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced nano-formulations and hybrid materials. chemimpex.comnih.gov
In the area of drug delivery , nano-formulations can be engineered to improve the solubility, stability, and targeted delivery of therapeutic agents. nih.govpharmaexcipients.com Derivatives of this compound with potential therapeutic activity could be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles, to enhance their bioavailability and reduce off-target side effects. nih.gov For example, a study on a different thiophene (B33073) derivative demonstrated successful loading into folic acid-coated nanoparticles to target cancer cells. nih.gov This approach could be explored for targeted delivery of this compound derivatives in cancer therapy. The development of nano-emulgels is another emerging area for enhancing the topical delivery of lipophilic drugs, which could be relevant for dermatological applications of this compound's derivatives. pharmaexcipients.com
In material science , this compound can be incorporated into hybrid materials to create novel functionalities. Polythiophene-based materials are known for their conductive properties and have been explored for applications in biosensors and gene delivery. nih.gov By combining this compound with inorganic nanoparticles (e.g., gold, silica, or magnetic nanoparticles), it may be possible to create hybrid platforms with synergistic properties for applications in bioimaging and theranostics. mdpi.com Furthermore, structurally tailored thiophene-based hybrid materials have been synthesized for use in thin-film and single-crystal transistors, indicating the potential of this compound derivatives in advanced electronics. umn.edu
The following table highlights potential nano-formulations and hybrid materials based on this compound:
| Material Type | Potential Application | Key Advantage |
| Polymeric Nanoparticles | Targeted Cancer Therapy | Enhanced permeability and retention effect in tumors, targeted delivery. nih.gov |
| Nano-emulgels | Topical Drug Delivery | Improved skin permeation and bioavailability for dermatological treatments. pharmaexcipients.com |
| Polythiophene-Inorganic Hybrids | Biosensing and Bioimaging | Combination of conductivity and optical/magnetic properties for advanced diagnostics. nih.govmdpi.com |
| Thiophene-based Transistors | Organic Electronics | Development of high-performance, solution-processable electronic components. chemimpex.comumn.edu |
Exploration of New Biological Targets and Therapeutic Modalities
While the biological activities of this compound itself are still under investigation, its derivatives represent a rich scaffold for the discovery of new therapeutic agents targeting a range of diseases. chemimpex.com The exploration of new biological targets and therapeutic modalities is a key future direction for research in this area.
Recent studies on structurally related compounds provide valuable insights into potential therapeutic applications. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.gov This suggests that derivatives of this compound could also be designed as HDAC inhibitors.
Furthermore, derivatives of thiophene carboxamides have shown promising anticancer activity, acting as biomimetics of known anticancer agents. nih.gov The antiproliferative effects of novel thiophene carboxamide scaffolds have been evaluated against various cancer cell lines, with some compounds demonstrating significant cytotoxicity. mdpi.com Other structurally similar compounds, such as 2-phenyl-quinoline-4-carboxylic acid derivatives, have been investigated for their antibacterial activity. nih.gov
The following table summarizes some of the potential biological targets and therapeutic modalities for derivatives of this compound, based on research on related compounds:
| Compound Class | Biological Target/Modality | Therapeutic Area |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) Inhibition | Cancer nih.govnih.gov |
| Thiophene carboxamide derivatives | Anticancer (e.g., Tubulin inhibition) | Cancer nih.gov |
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine Oxidase Inhibition | Gout, Hyperuricemia nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Antibacterial | Infectious Diseases nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 Inhibition | Leukemia frontiersin.org |
The structural versatility of the this compound core allows for the synthesis of diverse libraries of compounds that can be screened against a wide array of biological targets. Future research will likely focus on the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenylthiophene-2-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves hydrolyzing methyl 4-phenylthiophene-2-carboxylate under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH (1–2 M) at 80–90°C for 4–6 hours, followed by acidification with HCl to precipitate the carboxylic acid. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
- Key Validation : Confirm product identity using - and -NMR (CDCl, 400/100 MHz) to detect characteristic aromatic protons (~7.2–7.6 ppm) and carboxylate carbonyl signals (~168 ppm) .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) over 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (loss of –COOH peak at ~1700 cm) .
- Critical Findings : The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers (e.g., KMnO) or bases, producing CO, CO, and sulfur oxides .
Q. What safety protocols are essential when handling this compound?
- Risk Mitigation : Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water .
- Environmental Precautions : Avoid release into waterways. Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density profiles. The carboxylic acid group acts as a meta-directing, electron-withdrawing moiety, favoring electrophilic attack at the 5-position of the thiophene ring .
- Validation : Compare computational results with experimental bromination outcomes (e.g., Br/FeBr in DCM) to confirm regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Troubleshooting : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature). For example, Pd-catalyzed cross-coupling reactions may show yield discrepancies due to trace moisture; use molecular sieves or anhydrous solvents .
- Data Reconciliation : Replicate literature procedures with strict control of variables and characterize by LC-MS to identify byproducts (e.g., dimerization or oxidation artifacts) .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., –F, –Cl) at the phenyl or thiophene ring and assay inhibitory effects on target enzymes (e.g., cyclooxygenase-2). Use molecular docking (AutoDock Vina) to correlate substituent size/charge with binding affinity .
- Case Study : Fluorinated analogs exhibit enhanced metabolic stability due to reduced CYP450 interaction, as shown in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
